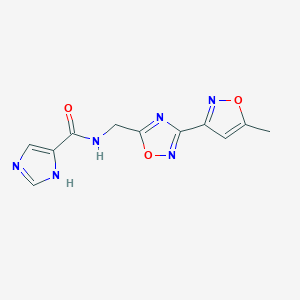

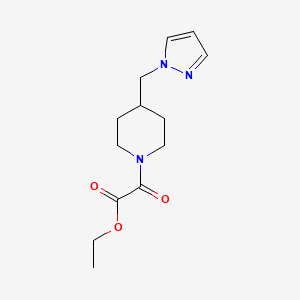

![molecular formula C9H14N4O2S B2859433 N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide CAS No. 946351-32-2](/img/structure/B2859433.png)

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide” is a derivative of a series of compounds synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . These compounds have shown promising in vitro anticoronavirus and antitumoral activity .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 3-benzylthiotriazole-4-amines with aromatic aldehydes, leading to the formation of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . A dihydrothiadiazine ring opening along the N-N bond occurs by the action of strong bases .Molecular Structure Analysis

The molecular structure of these compounds involves a five-membered triazole ring fused with a six-membered thiadiazine ring . There are four isomeric structural variants of triazolothiadiazine, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .Aplicaciones Científicas De Investigación

Anticancer Activity

The triazolothiadiazine scaffold, to which our compound belongs, has been explored for its potential anticancer properties. The structure–activity relationship of these compounds is of significant interest in drug design and discovery. They have been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer . The ability to inhibit tubulin polymerization, which is a crucial process in cell division, is one of the mechanisms by which these compounds exert their antitumoral activity .

Antimicrobial and Antiviral Properties

Compounds with the triazolothiadiazine core have shown promising results as antimicrobial and antiviral agents. They have been synthesized and tested against pathogenic organisms and viruses, including the influenza A virus. Their ability to block the active site of the M2 protein and inhibit the neuraminidase enzyme makes them potential candidates for treating viral infections .

Enzyme Inhibition

The triazolothiadiazine derivatives are known to act as enzyme inhibitors, targeting enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase. These inhibitory activities are crucial for the treatment of various conditions, including glaucoma, Alzheimer’s disease, obesity, and hormone-dependent cancers .

Antitubercular Agents

The structural features of triazolothiadiazines allow them to interact with target receptors, making them effective against tuberculosis. The hydrogen bond accepting and donating characteristics of these compounds make them precise pharmacophores with a bioactive profile suitable for combating this infectious disease .

Antioxidant Effects

Triazolothiadiazines have also been studied for their antioxidant properties. The ability to neutralize free radicals makes them valuable in the prevention of oxidative stress-related diseases, which can lead to chronic inflammation and cancer .

Pharmacokinetic and Molecular Modeling Studies

In silico pharmacokinetic and molecular modeling studies have been conducted to understand the behavior of these compounds within biological systems. These studies help in predicting the absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development .

Energetic Materials

The thermal stability and insensitivity of certain triazolothiadiazine derivatives have been explored for their application as energetic materials. Their good detonation properties highlight their potential use in the field of materials science, particularly in the development of explosives .

Anticoronavirus Activity

Recent studies have discovered derivatives of triazolothiadiazines with promising in vitro activity against coronaviruses. This is particularly relevant given the global impact of the COVID-19 pandemic. The structural variations on the phenyl moiety of these compounds have been tuned to enhance their antiviral properties .

Propiedades

IUPAC Name |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-2-15-6-7(14)10-8-11-12-9-13(8)4-3-5-16-9/h2-6H2,1H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRORYUXNHUSBAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=NN=C2N1CCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

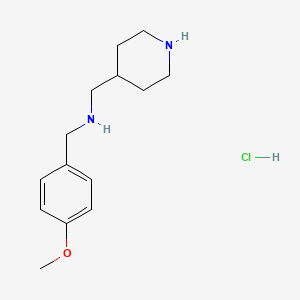

methanamine](/img/structure/B2859356.png)

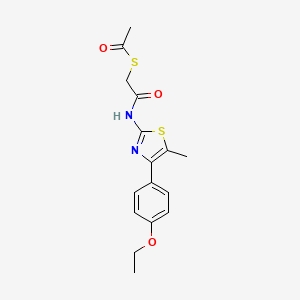

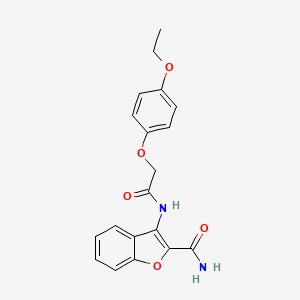

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)

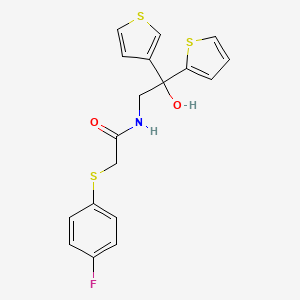

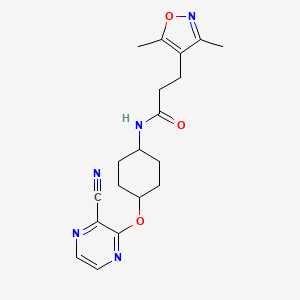

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)

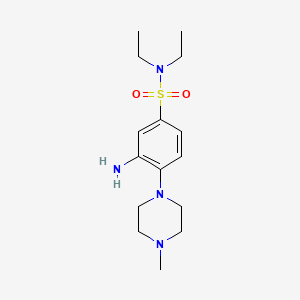

![1-[3-(4-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)